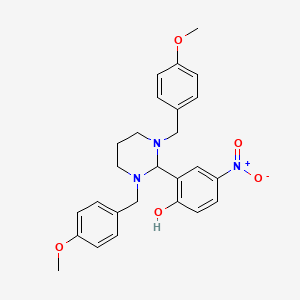
2-(1,3-Bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl)-4-(hydroxy(oxido)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 73448 involves the formation of peptide bonds between L-aspartic acid, L-glutamine, and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or enzymatic synthesis to ensure high yield and purity.
Chemical Reactions Analysis
NSC 73448 undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 73448 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of peptide-based drugs and other biotechnological applications
Mechanism of Action
The mechanism of action of NSC 73448 involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be involved in various biochemical processes, including protein synthesis, enzyme regulation, and signal transduction. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
NSC 73448 can be compared with other similar tripeptides, such as:
Asp-Gly-Ser: Similar in structure but with glycine instead of glutamine.
Asp-Gln-Thr: Similar in structure but with threonine instead of serine.
Glu-Gln-Ser:
Properties
CAS No. |
7355-43-3 |
|---|---|
Molecular Formula |
C26H29N3O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-9-4-19(5-10-22)17-27-14-3-15-28(18-20-6-11-23(34-2)12-7-20)26(27)24-16-21(29(31)32)8-13-25(24)30/h4-13,16,26,30H,3,14-15,17-18H2,1-2H3 |
InChI Key |
RNDBDFDWOALNDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















